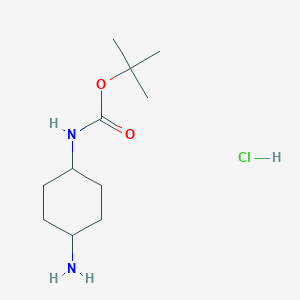

trans-N-Boc-1,4-cyclohexanediamine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

While the synthesis of trans-N-Boc-1,4-cyclohexanediamine hydrochloride is not explicitly described in the provided papers, the hydroboration reactions discussed in paper could be relevant to its synthesis. The hydroboration of cyclohexene derivatives can lead to the formation of cyclohexane-based diols, which could be further functionalized to introduce amine groups. The Boc group could then be added to protect the amine functionalities, and the final product could be converted to its hydrochloride salt form.

Molecular Structure Analysis

The molecular structure of compounds related to trans-N-Boc-1,4-cyclohexanediamine hydrochloride is discussed in paper , where the molecular structures of various Schiff base compounds derived from cyclohexanediamine were determined by single-crystal X-ray diffraction. These findings suggest that the cyclohexane ring can support a variety of functional groups while maintaining a stable structure. The Boc-protected amine groups in trans-N-Boc-1,4-cyclohexanediamine hydrochloride would be expected to have a similar stability.

Chemical Reactions Analysis

The chemical reactions of related compounds are discussed in both papers. Paper investigates the photochromic and thermochromic properties of Schiff base compounds derived from cyclohexanediamine, which undergo structural changes upon exposure to light and changes in temperature. Although trans-N-Boc-1,4-cyclohexanediamine hydrochloride is not a Schiff base, the reactivity of the cyclohexane ring and the amine functionalities could be influenced by the presence of the Boc group and the hydrochloride salt form. Paper explores the hydroboration of cyclohexene derivatives, which could be a step in the synthesis of related cyclohexane-based amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-N-Boc-1,4-cyclohexanediamine hydrochloride can be inferred from the properties of similar compounds discussed in the papers. The Schiff base compounds in paper exhibit photochromism and thermochromism, which are properties related to the electronic structure of the molecules. While trans-N-Boc-1,4-cyclohexanediamine hydrochloride may not exhibit these specific properties, its physical properties such as solubility and melting point would be influenced by the Boc group and the hydrochloride salt form. The steric effects and electronic properties of the substituents on the cyclohexane ring, as discussed in paper , would also affect the compound's reactivity and interactions with other molecules.

Wissenschaftliche Forschungsanwendungen

1. High Yield Production of 1,4-Cyclohexanediol and 1,4-Cyclohexanediamine from High Molecular-Weight Lignin Oil

- Application Summary : This research presents a catalytic methodology to transform beech lignin-derived dimers and oligomers into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .

- Methods of Application : The proposed two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .

- Results or Outcomes : The ability to use RANEY® Ni and ammonia in this process holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .

2. Development of an Orally Bioavailable and Selective V1A Receptor Antagonist

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMZHXKUCQETTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373209 | |

| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-N-Boc-1,4-cyclohexanediamine hydrochloride | |

CAS RN |

946002-43-3 | |

| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.